N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a hybrid molecule integrating two pharmacophoric motifs:
- Benzo[d][1,3]dioxol (benzodioxole): A methylenedioxy-substituted aromatic ring associated with metabolic stability and CNS activity, as seen in anticonvulsants and enzyme inhibitors .
- Benzoisothiazol-3-one 1,1-dioxide (sultam): A sulfonamide-derived heterocycle known for anti-inflammatory, antimicrobial, and anticancer properties .
The compound is synthesized via amide coupling, leveraging reagents like N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDCl) and 1-hydroxybenzotriazole (HOBt) to link the benzodioxol-methylamine moiety to the sultam-propanoyl group .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S/c21-17(19-10-12-5-6-14-15(9-12)26-11-25-14)7-8-20-18(22)13-3-1-2-4-16(13)27(20,23)24/h1-6,9H,7-8,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQIPNAJXFIOHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a compound of interest due to its potential biological activities, particularly in cancer therapy and as an antioxidant. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3O5S2 |
| Molecular Weight | 405.44 g/mol |
| CAS Number | 899966-14-4 |
The structure features a benzo[d][1,3]dioxole moiety linked to a propanamide group, which is crucial for its biological interactions.
Overview
Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including related compounds. A notable study evaluated various benzodioxole derivatives for their cytotoxic effects against different cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity, particularly against Hep3B liver cancer cells.
Case Study: Cytotoxicity Evaluation
In a study conducted by Hawash et al., two derivatives (designated as 2a and 2b) were specifically tested for their anticancer properties. The results are summarized in the table below:
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 2a | 5.6 | Hep3B | Induces G2-M phase arrest |
| 2b | 12.4 | Hep3B | Moderate activity compared to 2a |
| Doxorubicin | 7.4 | Hep3B | Standard control for comparison |
The compound 2a demonstrated potent anticancer activity with an IC50 value of 5.6 µM, indicating its effectiveness in inhibiting cell proliferation compared to doxorubicin, a well-known chemotherapeutic agent .
The mechanism by which compound 2a exerts its anticancer effects involves the induction of cell cycle arrest at the G2-M phase. Flow cytometry analyses revealed a significant reduction in the fraction of cells in the G1 phase and S phase after treatment with compound 2a, suggesting that it interferes with normal cell cycle progression .
Antioxidant Activity
In addition to its anticancer properties, the compound has been evaluated for its antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is implicated in various diseases including cancer.
Evaluation Methodology
Antioxidant activity was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated that while some benzodioxole derivatives showed moderate antioxidant activity, they were less potent than established antioxidants like Trolox.
Comparative Antioxidant Activity
The following table summarizes the antioxidant activities of selected compounds:
| Compound | IC50 (µM) | Comparison with Trolox (IC50 = 7.72 µM) |
|---|---|---|
| Compound 2a | 39.85 | Moderate |
| Compound 2b | 79.95 | Lower than Trolox |
These findings suggest that while the compound exhibits some antioxidant properties, it may not be as effective as more potent antioxidants .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures to N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide exhibit significant antimicrobial properties. For instance, derivatives of benzo[d]isothiazole have been studied for their ability to inhibit bacterial growth and combat infections.
Case Study:
A study demonstrated that certain benzo[d]isothiazole derivatives showed promising activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL . The presence of the dioxole group enhances lipophilicity, facilitating cell membrane penetration.
Anticancer Activity
The compound has also been evaluated for its potential anticancer effects. Research on related oxadiazole derivatives has shown that they can act as inhibitors of thymidylate synthase (TS), an important enzyme for DNA synthesis in cancer cells.
Case Study:
In vitro studies indicated that certain 1,3,4-oxadiazole derivatives exhibited IC50 values between 0.47–1.4 µM against TS proteins . The structural features of this compound suggest it may similarly inhibit TS or other cancer-related pathways.
Potential Interaction Studies
Research has suggested that compounds with dioxole and isothiazole moieties may modulate ion channels involved in sensory perception and pain pathways. Techniques such as molecular docking studies and electrophysiological assays are essential for understanding these interactions.
Chemical Reactions Analysis
Nucleophilic Substitution at the Isothiazole Ring
The isothiazole-1,1-dioxide group undergoes nucleophilic substitution due to the electron-withdrawing sulfone group, which activates the heterocycle toward nucleophilic attack.
Key Reactions:
-
Thiol Displacement : Reaction with thiols (R-SH) in basic conditions replaces the sulfone oxygen, forming thioether derivatives.
-
Amine Substitution : Primary amines (R-NH₂) displace the sulfone group under mild heating, yielding substituted isothiazole-amines.
Example Conditions:
| Nucleophile | Solvent | Temperature | Catalyst |
|---|---|---|---|
| Thiophenol | DMF | 60°C | K₂CO₃ |
| Benzylamine | DCM | RT | None |
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles, leveraging its isothiazole and dioxole moieties.
Notable Pathways:
-
Intramolecular Cyclization : Heating in polar aprotic solvents (e.g., DMSO) induces ring closure between the dioxole methyl group and the propanamide carbonyl, generating tricyclic structures.
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Thioketone-Mediated Cyclization : Reaction with thioketones (R₂C=S) forms benzothiazine derivatives via sulfur incorporation.
Yield Optimization:
-
Cyclization efficiency depends on solvent polarity and temperature, with yields ranging from 45% (in THF) to 72% (in DMF).
Amidation and Esterification
The propanamide linker and carbonyl groups enable esterification and amidation.
Reactions:
-
Ester Formation : Treatment with alcohols (R-OH) and acid catalysts (H₂SO₄) converts the carbonyl to esters.
-
Cross-Amidation : Coupling agents like EDC/HOBt facilitate amide bond formation with primary amines.
Typical Conditions:
| Reaction | Reagent | Solvent | Time | Yield |
|---|---|---|---|---|
| Esterification | Methanol/H⁺ | Toluene | 6h | 68% |
| Amidation | EDC, HOBt, Et₃N | DMF | 12h | 85% |
Condensation with Carbonyl Compounds
The benzo[d] dioxole methyl group undergoes condensation with aldehydes or ketones.
Mechanism:
-
Base-catalyzed (e.g., NaOH) aldol condensation forms α,β-unsaturated carbonyl adducts.
-
Acidic conditions (e.g., HCl) promote Knoevenagel condensation with malononitrile.
Applications:
-
Used to synthesize extended π-conjugated systems for material science.
Oxidation and Reduction
Selective redox reactions modify functional groups without disrupting the core structure.
Oxidation:
-
The dioxole methyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄.
Reduction: -
Catalytic hydrogenation (H₂/Pd-C) reduces the isothiazole sulfone to a thioether.
Condition Sensitivity:
-
Over-oxidation risks degradation of the dioxole ring.
Hydrolysis Reactions
The sulfone and amide groups are susceptible to hydrolysis under extreme conditions.
Acidic Hydrolysis:
-
Concentrated HCl (reflux) cleaves the sulfone to a sulfonic acid.
Basic Hydrolysis: -
NaOH (aq.)/heat hydrolyzes the amide to a carboxylic acid.
Stability Notes:
-
The compound is stable under neutral aqueous conditions but degrades in strong acids/bases.
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition between the dioxole and isothiazole groups, forming a bridged tetracyclic product.
Conditions:
-
Solvent: Acetonitrile
-
Wavelength: 254 nm
-
Yield: 30–40%
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations:
Sultam Derivatives (): The acetonitrile-substituted sultam (, Compound 2) exhibits antioxidant and antimicrobial activity, likely due to the electron-withdrawing nitrile group enhancing electrophilicity .
Benzodioxol-Containing Amides (–8): Compound 28 () demonstrates indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, attributed to the benzodioxol group’s ability to modulate enzyme binding . The target compound’s benzodioxol-methyl group may similarly enhance pharmacokinetic properties.
Synthesis Efficiency :
- The target compound’s amide coupling method (EDCl/HOBt) aligns with high-yield protocols in and , whereas employs less efficient acid chloride coupling .
Pharmacological Implications
- Anti-Inflammatory Potential: Sultams in inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways. The target compound’s propanamide linker may enhance COX-2 selectivity compared to acetonitrile analogues .
- Antimicrobial Activity : The benzoisothiazol-1,1-dioxide core disrupts bacterial biofilms in . The benzodioxol group could further potentiate activity against Gram-positive pathogens .
- CNS Applications : Structural parallels to ’s anticonvulsants suggest the target compound may cross the blood-brain barrier, though empirical validation is needed .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting benzo[d][1,3]dioxol-5-ylmethylamine with activated intermediates like acid chlorides or sulfonamides under anhydrous conditions. For example, triethylamine is often used as a base to facilitate reactions in chloroform or dioxane, followed by aqueous workup and recrystallization .
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer : Key parameters include solvent choice (e.g., chloroform for solubility), stoichiometric ratios (e.g., 1:1 molar ratio of amine to acid chloride), and reaction time (e.g., 18 hours at room temperature for complete conversion). Catalytic bases like triethylamine or K₂CO₃ enhance reactivity, while controlled addition of reagents minimizes side reactions .
Q. What characterization techniques are essential for verifying structural integrity?
- Methodological Answer : Use a combination of NMR (¹H/¹³C), IR, and mass spectrometry to confirm functional groups and connectivity. For example, IR can detect carbonyl (C=O) and sulfonamide (S=O) stretches, while ¹H NMR resolves benzylic protons and aromatic splitting patterns. High-resolution mass spectrometry validates molecular weight .
Q. How to design initial biological activity assays for this compound?
- Methodological Answer : Prioritize in vitro assays such as enzyme inhibition (e.g., anticonvulsant targets like GABA receptors) or cytotoxicity screening (e.g., MTT assay on cancer cell lines). Dose-response curves and IC₅₀ calculations help quantify potency. Reference structurally similar compounds with known bioactivity for assay selection .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Conduct comparative studies under standardized conditions (e.g., identical cell lines or enzyme batches). Validate discrepancies using orthogonal assays (e.g., SPR for binding affinity vs. functional assays). Statistical meta-analysis of published data can identify confounding variables like impurity profiles or solvent effects .
Q. What computational methods predict the compound’s reactivity or target interactions?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate binding to proteins like benzodiazepine receptors. Quantum mechanical calculations (DFT) model electronic properties, while MD simulations assess stability in biological matrices. Tools like COMSOL Multiphysics integrate reaction kinetics for predictive synthesis optimization .
Q. What strategies mitigate regioselectivity challenges during synthesis?
- Methodological Answer : Use directing groups (e.g., electron-withdrawing substituents) to control reaction sites. For alkylation steps, steric hindrance from bulky bases (e.g., DIPEA) or low temperatures (−78°C) can suppress byproducts. Monitor intermediate formation via TLC or LC-MS to adjust conditions iteratively .
Q. How to integrate AI-driven tools for reaction optimization?
- Methodological Answer : Implement machine learning models (e.g., random forests) trained on reaction databases to predict optimal solvents, catalysts, or temperatures. Platforms like ICReDD combine quantum chemical calculations with experimental data to narrow down conditions, reducing trial-and-error cycles by >50% .
Key Notes
- Advanced questions emphasize interdisciplinary integration (e.g., AI/experimental hybrid workflows).
- Methodological answers prioritize actionable protocols over theoretical explanations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
